![molecular formula C19H27NO2 B12903952 4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one CAS No. 84024-53-3](/img/structure/B12903952.png)
4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is a complex organic compound featuring a cyclohexanone core with a hydroxyphenyl and pyrrolidinyl propyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with a suitable phenyl and pyrrolidinyl propyl precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.
Pyrrolidinyl benzonitrile derivatives: Compounds with pyrrolidinyl groups that exhibit similar biological activities.
Uniqueness
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84024-53-3 |
|---|---|
Molekularformel |
C19H27NO2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-(1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H27NO2/c21-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)12-15-20-13-4-5-14-20/h1-3,6-7,17,22H,4-5,8-15H2 |
InChI-Schlüssel |
NNZIMZHJYUVMCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(C2CCC(=O)CC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)

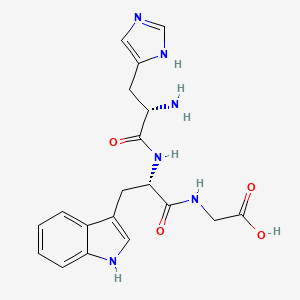
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
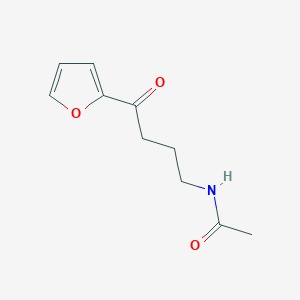
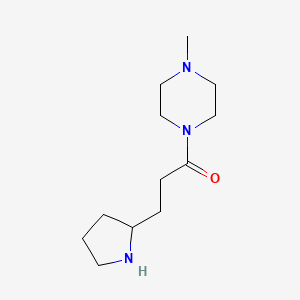

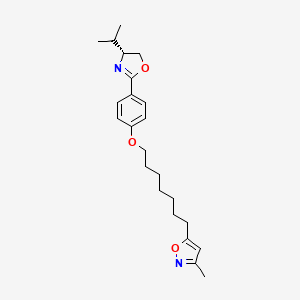
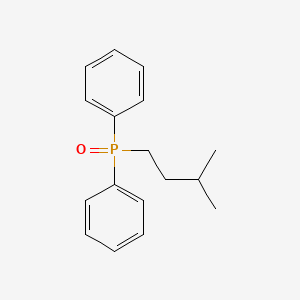
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
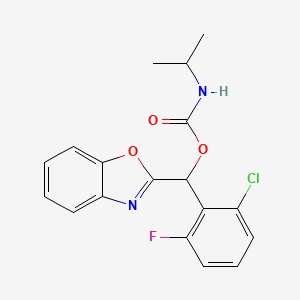
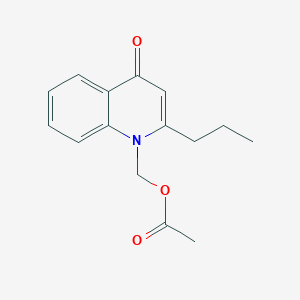
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
